molecular formula C23H24FN5O2 B2720273 N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide CAS No. 1251591-89-5

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide

Cat. No. B2720273
CAS RN: 1251591-89-5
M. Wt: 421.476
InChI Key: CGOBHDKBSJQCDL-UHFFFAOYSA-N
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Description

“N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide” is a complex organic compound. It contains several functional groups including a triazole, a piperidine, and a benzamide . The compound is likely to be used in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps. The piperidine ring could potentially be formed via cyclization of 1,2-diamine derivatives . The triazole group could be introduced via a Suzuki–Miyaura coupling . The benzamide group could be introduced via a reaction with the appropriate carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The piperidine ring provides a cyclic structure, while the triazole and benzamide groups introduce additional complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the Suzuki–Miyaura coupling could be used to introduce additional functional groups . The compound could also potentially undergo protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the piperidine ring could potentially influence the compound’s solubility and reactivity .

Scientific Research Applications

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

This compound has been investigated as a TAAR1 agonist . TAAR1 is a receptor involved in modulating neurotransmitter release, particularly dopamine. The compound, specifically AP163 , displayed significant agonistic activity for TAAR1 with an EC50 ranging from 0.033 to 0.112 μM. In vivo studies using a dopamine transporter knockout (DAT-KO) rat model demonstrated that AP163 effectively reduced hyperlocomotion associated with increased dopaminergic function, making it a potential lead for novel treatments related to disorders like schizophrenia .

Suzuki–Miyaura Coupling Reagents

While not directly related to the compound’s biological activity, it’s worth noting that the piperidine core in this molecule could serve as a valuable building block for Suzuki–Miyaura cross-coupling reactions. Such reactions are widely used for carbon–carbon bond formation and can be applied to create more complex structures .

1,2,4-Oxadiazoles as Anti-Infective Agents

Although not explicitly studied for this compound, the presence of the 1,2,4-oxadiazole moiety suggests potential applications in the field of anti-infective agents. Researchers have explored 1,2,4-oxadiazoles for their antimicrobial properties. Further investigations could reveal whether this compound exhibits any relevant activity .

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It would likely depend on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could potentially include further exploration of its synthesis and reactivity. Additionally, its potential applications in various fields such as medicinal chemistry or materials science could be explored .

properties

IUPAC Name

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-15-11-16(2)13-18(12-15)29-14-21(26-27-29)23(31)28-9-7-17(8-10-28)25-22(30)19-5-3-4-6-20(19)24/h3-6,11-14,17H,7-10H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOBHDKBSJQCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide

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